Direct Head-to-Head Ki and MIC Comparison: Mt KARI-IN-5 (6c) vs. Mt KARI-IN-2 (5b) and Mt KARI-IN-4 (5c)
In a direct head-to-head study of 22 synthesized analogues, Mt KARI-IN-5 (compound 6c) exhibited a Ki of 4.72 μM against Mt KARI, compared to 2.02 μM for Mt KARI-IN-2 (5b) and 5.48 μM for Mt KARI-IN-4 (5c) [1]. Correspondingly, its minimum inhibitory concentration (MIC) against Mtb H37Rv was 1.56 μM, which is 2-fold higher (less potent) than the 0.78 μM MIC observed for both 5b and 5c [1].
| Evidence Dimension | In vitro enzyme inhibition (Ki) and whole-cell antibacterial activity (MIC) |
|---|---|
| Target Compound Data | Ki = 4.72 μM; MIC = 1.56 μM |
| Comparator Or Baseline | Mt KARI-IN-2 (5b): Ki = 2.02 μM, MIC = 0.78 μM; Mt KARI-IN-4 (5c): Ki = 5.48 μM, MIC = 0.78 μM |
| Quantified Difference | Ki: 2.3x less potent than 5b, 1.16x more potent than 5c; MIC: 2x less potent than both 5b and 5c |
| Conditions | Mtb KARI enzyme inhibition assay; Mtb H37Rv strain in vitro susceptibility testing |
Why This Matters
This direct comparative data enables researchers to select the appropriate compound based on specific potency requirements for target engagement versus whole-cell efficacy studies.
- [1] Sriram, D., et al. (2020). Design and development of ((4-methoxyphenyl)carbamoyl)(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)amide analogues as Mycobacterium tuberculosis ketol-acid reductoisomerase inhibitors. European Journal of Medicinal Chemistry, 192, 112154. DOI: 10.1016/j.ejmech.2020.112154 View Source
